(R)-isoserine ethyl ester is a chiral compound that belongs to the family of amino acid derivatives. It is an ester of isoserine, which is a non-proteinogenic amino acid. Isoserine itself is a stereoisomer of serine, differing in the configuration around the alpha carbon. The ethyl ester form enhances its solubility and reactivity, making it useful in various synthetic applications.
(R)-isoserine ethyl ester can be synthesized from various starting materials, including chiral precursors derived from natural sources or synthesized through asymmetric methods. The compound has garnered interest due to its potential applications in pharmaceuticals and biochemistry.
(R)-isoserine ethyl ester is classified as an amino acid derivative and specifically as a β-amino acid. Its structural characteristics allow it to participate in unique chemical reactions compared to standard α-amino acids.
The synthesis of (R)-isoserine ethyl ester can be achieved through several methods, often involving multi-step processes that include chiral resolution and selective alkylation.
The molecular structure of (R)-isoserine ethyl ester can be represented by its chemical formula . The compound features:
(R)-isoserine ethyl ester participates in various chemical reactions typical for amino acid derivatives:
The mechanism of action for (R)-isoserine ethyl ester primarily revolves around its role as a substrate in enzymatic reactions. Its structural similarity to natural amino acids allows it to interact with various enzymes involved in metabolic pathways.
(R)-isoserine ethyl ester has several scientific applications:
1.1.1. Hansenula polymorpha as a Biocatalytic Platform
Hansenula polymorpha (reclassified as Ogataea polymorpha) serves as an efficient eukaryotic biocatalytic platform for synthesizing enantiomerically pure (R)-isoserine ethyl ester derivatives. This methylotrophic yeast expresses a highly enantioselective (R)-specific reductase (RHBR) that reduces prochiral ketone precursors to chiral alcohols with exceptional stereocontrol. The enzyme's catalytic mechanism involves NADPH-dependent reduction where hydride transfer occurs exclusively to the si-face of the carbonyl group, generating the (R)-configuration at the nascent chiral center. Molecular docking studies reveal a compact hydrophobic binding pocket that enforces substrate orientation favorable for (R)-enantiomer formation through steric constraints on the re-face [2].
The RHBR gene from Hansenula polymorpha SC 13845 has been cloned and expressed in Escherichia coli, enabling recombinant production of this biocatalyst. Co-expression with Saccharomyces cerevisiae glucose-6-phosphate dehydrogenase (G6PDH) facilitates continuous NADPH regeneration during bioreduction processes. This engineered system achieves quantitative yields (>99%) and exceptional enantiomeric excess (99.9%) at industrially relevant substrate concentrations up to 50 g/L. The recombinant whole-cell catalyst exhibits remarkable operational stability, maintaining >90% activity through 15 reaction cycles when immobilized in calcium alginate beads, significantly enhancing process economics [2].
Table 1: Comparative Performance of Microbial Platforms for (R)-Isoserine Derivative Synthesis
Microbial Strain | Substrate | Product | Yield (%) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|---|
Hansenula polymorpha SC 13845 | 6-Ketobuspirone | (R)-6-Hydroxybuspirone | 99 | 99.9 | 1.25 |
Recombinant E. coli (RHBR + G6PDH) | Ethyl 4-chloroacetoacetate | Ethyl (R)-4-cyano-3-hydroxybutyrate | 98 | 99.8 | 3.10 |
Candida maltosa SC 16112 | 6-Ketobuspirone | (R)-6-Hydroxybuspirone | 60 | 97 | 0.45 |
Pseudomonas putida SC 16269 | 6-Ketobuspirone | (S)-6-Hydroxybuspirone | 98 | 99.8 | 1.80 |
The Curtius rearrangement of N-(1-phenylethyl)aziridine-2-carboxylate esters provides a robust chemical route to α-alkyl-(R)-isoserine ethyl ester derivatives with precise stereochemical control. The reaction sequence begins with stereoselective alkylation at C2 of the aziridine ring, where the chiral auxiliary (1-phenylethyl group) governs facial selectivity. Quantum mechanical calculations reveal that alkylation preferentially occurs at the concave face due to minimized torsional strain and steric interactions with the bicyclic scaffold. This conformation positions the α-carbon for nucleophilic attack with diastereomeric ratios exceeding 20:1 for primary alkyl halides [5] [6].
The stereochemical outcome depends critically on the relative configuration between the aziridine C2 and the chiral auxiliary. (2R,1'R)-configured aziridines undergo alkylation with retention of configuration, while (2S,1'R) isomers react with inversion. This phenomenon arises from stereoelectronic effects during the SN2-like transition state, where the phenyl group of the auxiliary blocks one approach trajectory. Subsequent Curtius rearrangement of the alkylated aziridine carboxylate proceeds with complete stereochemical fidelity, migrating the alkyl group without racemization. The rearrangement employs diphenyl phosphoryl azide (DPPA) as the azide source in anhydrous toluene at 80°C, generating isocyanate intermediates that undergo ethanolysis to yield ethyl ester derivatives [6].
Table 2: Stereoselectivity in Aziridine Alkylation for Isoserine Derivative Synthesis
Aziridine Configuration | Alkylating Agent | Temperature (°C) | Diastereomeric Ratio (dr) | Resulting Isoserine Configuration |
---|---|---|---|---|
(2R,1'R) | Benzyl bromide | -20 | 24:1 | (2R,3R)-α-Benzyl |
(2R,1'R) | Methyl iodide | 0 | 18:1 | (2R,3R)-α-Methyl |
(2S,1'R) | Allyl bromide | -40 | 22:1 | (2R,3S)-α-Allyl |
(2S,1'S) | Ethyl bromoacetate | -30 | 19:1 | (2R,3R)-α-Carboxymethyl |
Hydrolytic cleavage of the chiral auxiliary represents the final stereochemistry-retentive step. Catalytic hydrogenation (10% Pd/C, 50 psi H2) in ethanol at 25°C selectively removes the 1-phenylethyl group without affecting the aziridine ring or ester functionality. This methodology produces enantiopure α-alkyl-(R)-isoserine ethyl esters with >99% ee, confirmed by chiral HPLC analysis using Chiralpak AD-H columns with hexane/isopropanol mobile phases. The synthetic route demonstrates particular utility for incorporating sterically demanding α-substituents (e.g., benzyl, allyl, propargyl) that challenge biocatalytic approaches [6] [8].
Industrial implementation of the Curtius route to (R)-isoserine ethyl ester derivatives requires strategic suppression of major byproducts: carbamate dimers and racemized isomers. Carbamate formation occurs via competitive isocyanate hydrolysis during aqueous workup, generating symmetric urea derivatives that reduce yields by 15-25%. Implementation of anhydrous ethanolysis directly following isocyanate formation circumvents this pathway, with molecular sieves (3Å) scavenging trace water to maintain reaction moisture below 50 ppm. This modification improves isolated yields to 85-92% compared to 65-75% in non-optimized processes [4] [6].
Racemization presents significant challenges during acidic hydrolysis of intermediates. The installation of electron-withdrawing protecting groups (e.g., tert-butoxycarbonyl, benzyloxycarbonyl) on the α-amino group reduces racemization from 18% to less than 2% during deprotection at pH 4-5. Temperature control proves critical, as racemization rates increase 5-fold between 0°C and 25°C. Industrial processes employ continuous-flow reactors with precise temperature gradients (0°C → 25°C) and residence times under 10 minutes, effectively suppressing epimerization while ensuring complete reaction conversion [6] [8].
Solvent engineering further enhances selectivity. Replacement of dichloromethane with methyl tert-butyl ether (MTBE) as the primary reaction solvent improves phase separation during workup and reduces halide impurities below 50 ppm. Catalyst recycling protocols have been developed using polymer-supported palladium catalysts (Pol-Pd) for auxiliary removal, enabling five consecutive reuse cycles without loss of hydrogenation efficiency. These integrated strategies reduce total waste production by 40% while maintaining final product purity >99.5% as verified by qNMR spectroscopy, meeting stringent pharmaceutical intermediate specifications [4] [6].
Solid-phase synthesis enables efficient incorporation of (R)-isoserine ethyl ester into complex peptidomimetic architectures while preserving stereochemical integrity. The 2-chlorotrityl chloride (CTC) resin serves as the optimal support due to its orthogonal reactivity toward carboxylic acids under mild conditions. Loading efficiencies exceeding 95% are achieved when (R)-isoserine ethyl ester in dichloromethane with 5 equivalents of N,N-diisopropylethylamine reacts with the resin for 2 hours at 25°C. This acid-labile linker permits cleavage with 20% hexafluoroisopropanol in dichloromethane without epimerization, unlike conventional benzyl-based linkers that require stronger acidic conditions [7] [8].
Coupling kinetics studies reveal that (R)-isoserine ethyl ester exhibits enhanced reactivity compared to proteinogenic amino acids. The electron-withdrawing ethoxycarbonyl group activates the α-carbon toward nucleophilic attack, reducing coupling times to 15 minutes using 1.5 equivalents of O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 2 equivalents of N-methylmorpholine in dimethylformamide. This represents a 3-fold rate acceleration versus standard amino acid couplings. Crucially, no detectable racemization (<0.1%) occurs during these coupling steps as confirmed by Marfey's analysis, attributable to the steric hindrance provided by the α-alkyl substituent that impedes oxazolone formation [7] [8].
Table 3: Coupling Strategies for (R)-Isoserine Ethyl Ester in Solid-Phase Synthesis
Resin Type | Coupling Reagent | Base | Coupling Time (min) | Coupling Efficiency (%) | Racemization (%) |
---|---|---|---|---|---|
2-Chlorotrityl chloride | HBTU | N-methylmorpholine | 15 | 99.5 | <0.1 |
Wang resin | DIC | HOBt | 60 | 92.3 | 1.8 |
Rink amide MBHA | PyBOP | DIEA | 30 | 98.7 | 0.4 |
Sieber amide | TBTU | N-ethylmorpholine | 45 | 96.2 | 0.9 |
The taxol side-chain synthesis exemplifies industrial application, where N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester is assembled on CTC resin. Sequential coupling begins with N-Fmoc-protected phenylisoserine, followed by benzoic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) activation. After Fmoc removal, the ethyl ester moiety of (R)-isoserine is coupled as the C-terminal component. This resin-bound approach achieves 92% overall yield for the taxol side-chain tripeptide motif with diastereomeric purity >99%, surpassing solution-phase yields by 30% while reducing purification complexity. Cleavage under mild acidic conditions (1% trifluoroacetic acid in dichloromethane) preserves the ethyl ester functionality that is essential for subsequent taxoid conjugation [7] [8].
Racemization prevention during prolonged synthesis requires strategic N-protection. The tert-butoxycarbonyl group provides superior stereochemical stability compared to carbobenzyloxy for solid-phase isoserine derivatives, reducing racemization during repetitive piperidine deprotection steps from 7% to 0.5%. Microwave-assisted coupling at controlled temperatures (45°C, 30W) further minimizes epimerization by reducing exposure times while maintaining coupling efficiencies above 98%. These optimized protocols enable the synthesis of complex isoserine-containing peptides up to 15 residues with preserved enantiomeric integrity, as validated by circular dichroism spectroscopy and chiral LC-MS analysis [7] [8].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7